Delmitide

Catalog No.
S525597
CAS No.
287096-87-1
M.F
C59H105N17O11
M. Wt
1228.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delmitide

CAS Number

287096-87-1

Product Name

Delmitide

IUPAC Name

(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

Molecular Formula

C59H105N17O11

Molecular Weight

1228.6 g/mol

InChI

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1

InChI Key

SFGFYNXPJMOUHK-PKAFTLKUSA-N

SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

Allotrap-1258; Rationally Designed Peptide-58; RDP-1258; RDP-5; RDP1258; RDP5; RDP 1258; RDP 5

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N

Description

The exact mass of the compound Delmitide is 1227.8179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Delmitide, also known as RDP58, is a synthetic compound that belongs to the class of amidinohydrazones. It is characterized by its minimal absorption in the gastrointestinal tract and is primarily studied for its potential therapeutic effects in various medical conditions. The compound has a specific molecular structure that contributes to its biological activities.

  • Oxidation: Delmitide can be oxidized to form various derivatives, which may enhance its biological activity or alter its pharmacokinetic properties.
  • Hydrolysis: The compound is susceptible to hydrolysis under certain conditions, leading to the formation of simpler molecules.
  • Condensation Reactions: Delmitide can participate in condensation reactions with other compounds, which may be utilized in synthesizing more complex molecules or derivatives.

These reactions are crucial for understanding how Delmitide can be modified for enhanced efficacy in therapeutic applications.

Delmitide exhibits a range of biological activities that make it a subject of interest in pharmacology:

  • Anti-inflammatory Effects: Research indicates that Delmitide may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer Potential: Preliminary studies suggest that Delmitide may have anticancer effects, potentially through mechanisms involving the modulation of apoptotic pathways.
  • Neuroprotective Effects: Some studies indicate that Delmitide might offer neuroprotective benefits, making it relevant for research into neurodegenerative diseases.

The precise mechanisms of action are still being elucidated, but initial findings are promising .

The synthesis of Delmitide involves several steps that can vary depending on the desired purity and yield. Common methods include:

  • Condensation of Hydrazine Derivatives: The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate Delmitide from byproducts and unreacted materials.
  • Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product.

These methods highlight the complexity involved in synthesizing Delmitide effectively .

Delmitide has potential applications in various fields:

  • Pharmaceutical Development: Its unique properties make it a candidate for developing new drugs targeting inflammation and cancer.
  • Research Tools: Delmitide can serve as a research tool in studying biological pathways related to its observed effects.
  • Therapeutic Uses: Ongoing research aims to explore its use in treating specific medical conditions such as autoimmune diseases and cancer.

The versatility of Delmitide positions it as an important compound for future research and development .

Interaction studies involving Delmitide focus on its binding affinities and effects on biological targets:

  • Protein Binding: Investigations into how Delmitide interacts with various proteins provide insights into its mechanism of action.
  • Synergistic Effects: Studies are being conducted to determine if Delmitide can enhance the efficacy of existing therapies when used in combination with other drugs.

Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .

Delmitide shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Feature
ThalidomidePhthalimide derivativeSedative/anti-inflammatoryNotable teratogenic effects
AmidinohydrazoneAmidinohydrazoneAnticancer researchMinimal gastrointestinal absorption
RDP58 (Delmitide)AmidinohydrazonePotential anti-inflammatoryDistinct pharmacokinetics

Delmitide stands out due to its minimal absorption profile compared to other similar compounds like Thalidomide, which has well-documented adverse effects during pregnancy. This property may allow for safer therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

16

Exact Mass

1227.81794723 g/mol

Monoisotopic Mass

1227.81794723 g/mol

Heavy Atom Count

87

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5759XTJ706

Sequence

RXXXRXXXGY

Wikipedia

Delmitide

Dates

Modify: 2024-02-18

Explore Compound Types